2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a tetraazole ring, and a nitrophenyl group
Preparation Methods
The synthesis of 2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Tetraazole Ring: This can be achieved by cyclization of an appropriate precursor, such as a hydrazine derivative, with a nitrile compound under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the tetraazole ring with a methoxyphenyl group, typically using a palladium-catalyzed cross-coupling reaction.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate with a thiol compound under suitable conditions.
Formation of the Acetamide Moiety: This step involves the acylation of the intermediate with an acyl chloride or anhydride to form the final acetamide compound.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The acetamide moiety can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, oxidizing agents, and acidic or basic solutions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: The unique combination of functional groups makes this compound suitable for the development of advanced materials with specific properties, such as conductivity or fluorescence.
Chemical Research: This compound can be used as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The tetraazole ring and nitrophenyl group may play a crucial role in binding to the target, while the methoxyphenyl group may enhance the compound’s stability and solubility.
Comparison with Similar Compounds
Similar compounds to 2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE include:
2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE: This compound differs by the position of the methoxy group on the phenyl ring.
2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(3-METHYL-5-NITROPHENYL)ACETAMIDE: This compound differs by the position of the methyl group on the nitrophenyl ring.
2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(2-METHYL-4-NITROPHENYL)ACETAMIDE: This compound differs by the position of the nitro group on the phenyl ring.
The uniqueness of 2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H16N6O4S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methyl-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C17H16N6O4S/c1-11-6-7-13(23(25)26)9-15(11)18-16(24)10-28-17-19-20-21-22(17)12-4-3-5-14(8-12)27-2/h3-9H,10H2,1-2H3,(H,18,24) |
InChI Key |
JDSUYFNWNQKINF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.